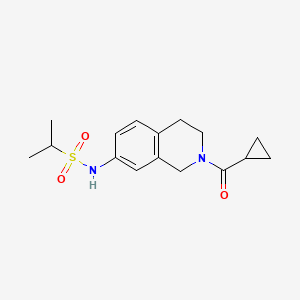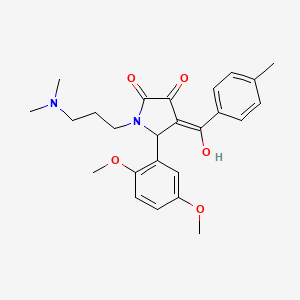![molecular formula C22H29N5O2 B2594764 9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923481-45-2](/img/structure/B2594764.png)
9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a purine ring, which is a fused ring system containing four nitrogen atoms . These types of structures are often found in biological systems and can have various biological activities .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like 1H-, 13C-, 1H/13C (HETCOR) NMR and IR spectroscopy . These techniques can provide useful information about the structure of the synthesized products .
Chemical Reactions Analysis
The chemical reactions of such compounds would largely depend on the functional groups present in the molecule. For instance, the pyrimidine and purine rings in the molecule could potentially undergo various substitution reactions .
Scientific Research Applications
Adenosine Receptors Interaction
A study on pyrimido- and pyrazinoxanthines evaluated their affinities at human and rat adenosine receptors (ARs). The research found that certain derivatives showed potent antagonist activity at A1 AR, indicating potential applications in neurological and cardiovascular diseases due to the pivotal role of adenosine receptors in these conditions (E. Szymańska et al., 2016).
Synthesis and Chemical Properties
Another study focused on the synthesis of new [c,d]-fused purinediones, highlighting the chemical versatility and potential for further modifications of purine-based compounds. This indicates the utility of such compounds in developing new chemical entities with potential pharmaceutical applications (Ondrej imo et al., 1995).
Structural Analysis
The structure of a related compound, 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate, was elucidated, offering insights into the molecular configuration and potential interactions of similar compounds. Such structural analyses are crucial for understanding the biological activity and designing drugs (S. Larson et al., 1989).
Anti-inflammatory Activity
Research into substituted analogs based on the pyrimidopurinedione ring system demonstrated anti-inflammatory activity in models of chronic inflammation. This suggests potential therapeutic applications for compounds structurally related to the one in treating inflammation-related disorders (J. Kaminski et al., 1989).
Neurodegenerative Diseases Treatment
A library of tetrahydropyrimido[2,1-f]purinediones was evaluated for their interaction with adenosine receptor subtypes and inhibition of monoamine oxidases (MAO), with some compounds showing promising results as potential treatments for neurodegenerative diseases. This underscores the significance of purine derivatives in developing drugs for conditions like Parkinson's and Alzheimer's disease (P. Koch et al., 2013).
Mechanism of Action
properties
IUPAC Name |
9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-5-6-7-12-27-20(28)18-19(24(4)22(27)29)23-21-25(13-9-14-26(18)21)17-11-8-10-15(2)16(17)3/h8,10-11H,5-7,9,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRCZEHGBDFJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

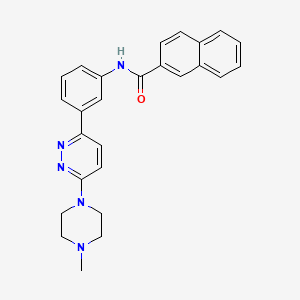
![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)

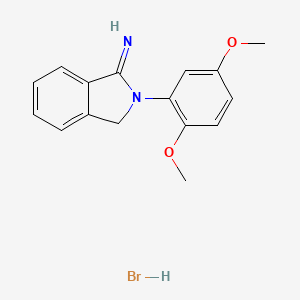
![[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2594689.png)
![benzo[b]thiophen-2-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2594690.png)
![4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2594693.png)
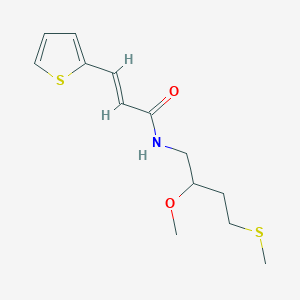

![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2594696.png)
![Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B2594698.png)
